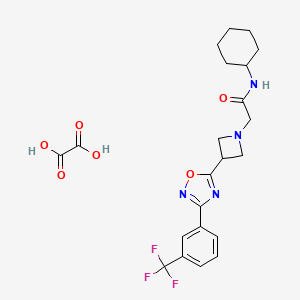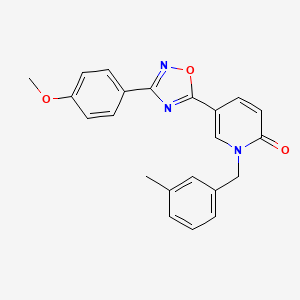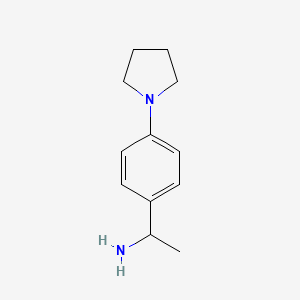
2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol, also known as EPC-K1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool for studying various biological processes. EPC-K1 is a thioester derivative of 4-phenol and pyrrolidine, which has been synthesized through a multistep process involving several chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The exploration of synthetic routes and the chemical behavior of compounds related to 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a significant area of interest. For example, the development of phosphine-catalyzed [4 + 2] annulation methods offers a pathway to highly functionalized tetrahydropyridines, indicating the versatility of related compounds in synthetic chemistry (Zhu, Lan, & Kwon, 2003). This reflects the broader interest in creating complex molecular architectures from simpler precursors, highlighting the synthetic potential of compounds like 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol.
Quantum Mechanical and Spectroscopic Studies
The molecular structure and electronic characteristics of compounds structurally related to 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol have been studied extensively. For instance, quantum mechanical and spectroscopic analyses, including FT-IR, FT-Raman, and UV-Vis studies, have been applied to understand their molecular properties and behavior (Hajam, Saleem, Ali Padhusha, & Ameen, 2021). These studies offer insights into the vibrational frequencies, electronic transitions, and non-linear optical (NLO) behaviors of such compounds, underpinning their potential applications in materials science and molecular electronics.
Antioxidant Activity and Molecular Docking Studies
The investigation into the antioxidant activities of phenolic compounds reveals the importance of functional groups, such as methoxy, phenolic hydroxyl, and carboxylic acid, in enhancing their antioxidant efficacy. Research indicates that these functional groups significantly contribute to the antioxidant properties, which can be correlated with the molecular structure of related compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020). Additionally, molecular docking studies have been employed to understand the interactions between such compounds and biological targets, suggesting potential therapeutic applications.
Applications in Material Science
The development and characterization of new materials also constitute an important research area. For example, the synthesis of novel conjugated polyelectrolytes based on the structural framework similar to 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol demonstrates the application of such compounds in the fabrication of polymer solar cells, highlighting their role as effective electron transport layers (Hu, Wu, Li, Hu, Zhang, Chen, & Chen, 2015).
Environmental and Biochemical Studies
The environmental and biochemical impacts of related compounds have also been assessed, with studies focusing on the toxicity of pyriproxyfen, a pyridine-based pesticide, in vertebrate models. Such research is crucial for understanding the ecological and health implications of chemical compounds used in agriculture and pest control (Maharajan, Muthulakshmi, Nataraj, Ramesh, & Kadirvelu, 2018).
Propiedades
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQMBWEVSVOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)
![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)
![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)


![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)

![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2893335.png)
![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)
![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2893342.png)